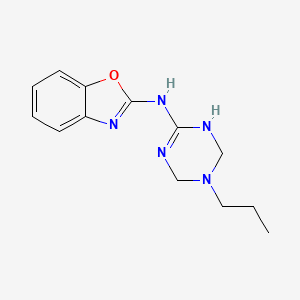![molecular formula C16H13F3N2O3 B11037646 2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11037646.png)
2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biological processes, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-((4-(trifluoromethoxy)benzyl)amino)ethyl)-1H-indole-3-carboxamide: Known for its potential therapeutic applications.
Berotralstat: Contains a trifluoromethyl group and is used for treating hereditary angioedema.
Uniqueness
What sets 2-oxo-N-[3-(trifluoromethoxy)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide apart is its unique combination of a cyclopenta[b]pyridine core with a trifluoromethoxy group. This structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13F3N2O3 |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
2-oxo-N-[3-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)24-11-5-2-4-10(8-11)20-14(22)12-7-9-3-1-6-13(9)21-15(12)23/h2,4-5,7-8H,1,3,6H2,(H,20,22)(H,21,23) |
InChI Key |
IYPUFOHWINUREP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tetramethyl 5',5',8'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037581.png)
![methyl 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11037585.png)
![5-(3-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B11037591.png)
![1-[4-(2-Morpholino-2-oxoethyl)piperazino]-2-butyn-1-one](/img/structure/B11037598.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11037619.png)
![5-benzyl-4,4-dimethyl-8-(piperidin-1-ylcarbonothioyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11037624.png)
![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11037631.png)
![(2-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-3-yl)-acetic acid methyl ester](/img/structure/B11037644.png)
![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037656.png)
![(4Z)-2-phenyl-4-[(1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11037657.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11037669.png)
